1,2-Thiazole-3-carbothioamide
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. wisdomlib.orgopenaccessjournals.com Their importance stems from their ubiquitous presence in nature and their critical role in the development of new materials and therapeutic agents. ijraset.comzenodo.org These compounds, which include nitrogen, oxygen, and sulfur as common heteroatoms, form the structural basis for a vast array of biologically active molecules such as vitamins, alkaloids, and nucleic acids. zenodo.orgijsrtjournal.com The unique electronic and structural features imparted by the heteroatoms lead to diverse chemical reactivity and the ability to interact with biological targets, making them a primary focus in medicinal chemistry and drug discovery. openaccessjournals.comijraset.comijsrtjournal.com Over 90% of new drugs approved incorporate heterocyclic motifs, highlighting their indispensable role in pharmaceutical research. ijraset.com
Overview of Thiazole (B1198619) Scaffold in Medicinal Chemistry Research
Among the myriad of heterocyclic structures, the thiazole ring holds a privileged position in medicinal chemistry. bohrium.combohrium.comresearchgate.net This five-membered aromatic ring containing sulfur and nitrogen atoms is a key component in numerous pharmacologically important molecules. bohrium.combohrium.comsysrevpharm.org The versatility of the thiazole scaffold is demonstrated by its presence in a wide range of clinically approved drugs with activities spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. bohrium.comresearchgate.netnih.gov Notable examples include the antimicrobial sulfathiazole, the antiviral ritonavir, and the anti-inflammatory meloxicam. bohrium.combohrium.comnih.gov The continued exploration of thiazole derivatives is driven by the need to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles to address challenges like drug resistance. bohrium.com
Contextualizing 1,2-Thiazole-3-carbothioamide within Thiazole Research
This compound is a specific derivative of the isothiazole (B42339) ring system. The "carbothioamide" functional group (also known as a thiocarboxamide) consists of a C(=S)NH2 group. Research into carbothioamide derivatives of various heterocyclic systems is an active area, as these compounds can serve as versatile synthons for the construction of more complex molecules, including other heterocyclic rings. grafiati.comtandfonline.com For instance, carbothioamides can be used as precursors for the synthesis of thiazoles, thiadiazoles, and triazoles. researchgate.netresearchgate.net
The study of this compound, therefore, lies at the intersection of isothiazole chemistry and the exploration of carbothioamide functionalities. While research on 1,3-thiazole derivatives is more widespread, the investigation into isothiazole-based compounds like this compound contributes to a more comprehensive understanding of the structure-activity relationships within the broader thiazole family. The synthesis and characterization of such compounds are essential steps in discovering novel molecules with potential applications in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
1,2-thiazole-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYITNDQPLDNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Thiazole Carbothioamide Scaffolds
Fundamental Principles of SAR in Thiazole (B1198619) Chemistry
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. analis.com.my Its unique electronic and structural properties make it a "privileged scaffold" in drug discovery. researchgate.net The aromatic nature of the thiazole ring, with its delocalized π-electrons, allows for various interactions with biological macromolecules. analis.com.my
Key principles governing the SAR of thiazole derivatives include:
Electronic Effects: The nature of substituents on the thiazole ring significantly influences its electronic properties. Electron-donating groups, such as methyl groups, can increase the basicity and nucleophilicity of the ring. analis.com.my Conversely, electron-withdrawing groups, like nitro groups, decrease these properties. analis.com.my These electronic modifications can alter how the molecule interacts with its biological target. analis.com.my
Steric Factors: The size and shape of substituents can impact the molecule's ability to fit into the binding site of a target protein. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding. researchgate.net
Impact of Substituent Variations on Molecular Interactions
Systematic modification of substituents at different positions of the thiazole-carbothioamide scaffold has provided valuable insights into their SAR.
The introduction of various aromatic and heterocyclic rings to the thiazole-carbothioamide core has a profound impact on biological activity.
Aromatic Substituents: The presence of a phenyl ring attached to the thiazole core is a common feature in many biologically active compounds. jchemrev.com The substitution pattern on this phenyl ring is critical. For instance, the presence of electron-withdrawing groups like nitro or cyano groups on a phenyl ring can enhance antimicrobial activity. In some anticancer agents, a 3,4,5-trimethoxyphenyl group has been shown to enhance efficacy. tandfonline.com The position of substituents on the phenyl ring is also crucial; for example, chloro-substituents at the para-position have been associated with increased activity in certain contexts. jchemrev.comd-nb.info
Heterocyclic Substituents: Incorporating other heterocyclic rings, such as pyrazole, pyrimidine, or thiadiazole, can lead to hybrid compounds with enhanced or novel biological activities. jchemrev.comnih.gov For example, thiazole-pyrazoline hybrids have shown promising antibacterial properties, with the phenyl ring on the pyrazoline moiety enhancing activity. jchemrev.com Similarly, the fusion of a thiazole ring with other heterocycles can lead to potent anticancer agents. researchgate.net
The following table summarizes the effect of different aromatic and heterocyclic substituents on the activity of thiazole-carbothioamide derivatives based on various studies.
| Substituent | Position | Effect on Activity | Reference |
| Nitro group on phenyl ring | Varies | Enhanced antimicrobial activity | |
| 3,4,5-Trimethoxyphenyl | Varies | Enhanced anticancer efficacy | tandfonline.com |
| Para-chloro on phenyl ring | Phenyl ring | Increased activity | jchemrev.comd-nb.info |
| Phenyl on pyrazoline | Pyrazoline moiety | Enhanced antibacterial activity | jchemrev.com |
The biological activity of thiazole derivatives is highly dependent on the position of substituents on the thiazole ring (positions 2, 4, and 5). analis.com.my
Position 2: This position is frequently substituted with amino, methylamino, or various aromatic/heterocyclic groups. The presence of a free amino group at the 2-position has been identified as essential for certain inhibitory activities. nih.gov In other cases, substitution with moieties like a 3-pyridyl group can improve activity by forming additional hydrogen bonds with the target protein. nih.gov
Position 4: Substituents at this position can significantly influence the compound's activity profile. For example, the introduction of a methyl group at the 4-position has been shown to positively influence the geometrical conformation and enhance the inhibitory potency of certain thiazole carboxamide derivatives. acs.org Larger and more lipophilic groups at this position can also lead to improved activity. nih.gov
Position 5: The substituent at position 5 plays a crucial role in the SAR of many thiazole derivatives. In some series of RORγt inhibitors, increasing the size of the substituent at the 5-position (from methyl to ethyl, isopropyl, and benzyl) improved potency. researchgate.net The presence of an isopropyl group at this position has also been found to be important for antimalarial activity in other series. mdpi.com
The table below illustrates the impact of substituent position on the thiazole ring.
| Position | Substituent Type | Observed Effect | Reference |
| 2 | Free amino group | Essential for some inhibitory activities | nih.gov |
| 2 | 3-Pyridyl group | Improved activity via H-bonding | nih.gov |
| 4 | Methyl group | Enhanced inhibitory potency | acs.org |
| 4 | Lipophilic groups | Improved activity | nih.gov |
| 5 | Increasing size (Me, Et, i-Pr, Bn) | Improved RORγt inhibitory potency | researchgate.net |
| 5 | Isopropyl group | Important for antimalarial activity | mdpi.com |
The carbothioamide (-CSNH2) group, and its derivatives, are critical for the biological activity of this class of compounds. This moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. researchgate.net
The thioamide group is often a key pharmacophore, and its replacement or modification can lead to a significant loss of activity. For example, in a series of hydrazine-clubbed 1,3-thiazoles, the carbothioamide precursors were reacted to form the final thiazole ring, highlighting its role as a crucial building block. researchgate.net The thioamide moiety can also be involved in cyclization reactions to form other heterocyclic rings, such as 1,3,4-thiadiazoles, leading to compounds with different activity profiles. d-nb.info
Positional Effects of Substituents on Thiazole Ring
SAR in the Context of Specific Biological Pathways
The principles of SAR are best understood when applied to the optimization of compounds for a specific biological target or pathway.
SAR studies have been instrumental in developing thiazole-carbothioamide derivatives as inhibitors of various enzymes and receptors.
For instance, in the development of novel anticancer agents, a series of thiazoles carrying a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated. d-nb.info The SAR studies revealed that:
An ester group at position 2 of the thiadiazole ring was more favorable for antitumor activity than acetyl or N-phenyl carboxamide groups. d-nb.info
The presence of an electron-withdrawing chlorine atom on the aryl moiety of the thiadiazole ring increased cytotoxic activity. d-nb.info
In another study focused on developing inhibitors for the enzyme urease, hydrazine-clubbed 1,3-thiazoles were synthesized. researchgate.net The SAR analysis showed that the inhibitory potency was influenced by the nature and position of substituents on the aromatic rings of the molecule. researchgate.net
The development of thiazole-carboxamide derivatives as AMPA receptor modulators also highlights the importance of SAR. The substitution pattern on the phenyl rings attached to the thiazole-carboxamide core was found to be critical for their inhibitory activity on different AMPA receptor subunits. mdpi.com
Modulation of Cellular Processes
The 1,2-thiazole-3-carbothioamide scaffold and its derivatives have been shown to influence a variety of cellular processes, a key aspect of their therapeutic potential. Structure-activity relationship (SAR) studies have revealed that specific structural modifications can significantly impact their biological effects, ranging from anti-inflammatory and anticancer activities to the modulation of ion channels.
Thiazole derivatives are recognized for their ability to modulate inflammatory pathways. For instance, certain pyridine (B92270) carbothioamide analogs have been investigated for their anti-inflammatory potential. tandfonline.com In vitro studies on these compounds have demonstrated dose-dependent cytotoxicity, with some analogs showing a better safety profile at higher concentrations than others. tandfonline.com The anti-inflammatory activity, measured by the half-maximal inhibitory concentration (IC50), varied among the analogs, indicating that the substitution pattern on the pyridine ring plays a crucial role in their ability to inhibit inflammatory mediators. tandfonline.com
In the context of neurological disorders, thiazole-carboxamide derivatives have been evaluated for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are pivotal in excitatory neurotransmission. mdpi.com An imbalance in this signaling can lead to excitotoxicity and various neurological diseases. mdpi.com Studies on a series of thiazole-carboxamide derivatives (TC-1 to TC-5) demonstrated that these compounds act as negative allosteric modulators of AMPARs, with the TC-2 derivative being particularly potent. mdpi.com The structural design of these compounds, featuring a thiazole-4-carboxamide (B1297466) core with specific methoxyphenyl substituents, is crucial for their interaction with AMPARs and their ability to modulate receptor kinetics, such as desensitization and deactivation rates. mdpi.com
Furthermore, the anticancer potential of thiazole derivatives has been a significant area of research. A series of 2,4,5-trisubstituted 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moieties have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activity, with some showing IC50 values in the low microgram per milliliter range. nih.gov Flow cytometry analysis revealed that some of the most active compounds could induce apoptosis in cancer cells, in some cases by causing cell-cycle arrest in the S phase. nih.gov The combination of the 1,3-thiazole ring with hydrazide-hydrazone and carboxamide moieties appears to be a favorable structural arrangement for cytotoxic activity. nih.gov
The following table summarizes the observed cellular effects of representative thiazole-carbothioamide derivatives:
| Compound Class | Cellular Process Modulated | Key Findings |
| Pyridine carbothioamide analogs | Inflammation | Dose-dependent cytotoxicity and varied anti-inflammatory IC50 values. tandfonline.com |
| Thiazole-carboxamide derivatives (TC series) | AMPAR-mediated neurotransmission | Potent negative allosteric modulators of AMPARs, with TC-2 showing the highest potency. mdpi.com |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | Cancer cell proliferation and apoptosis | Significant cytotoxic activity against several cancer cell lines; induction of apoptosis via cell-cycle arrest. nih.gov |
Computational Contributions to SAR Elucidation
Computational methods have become indispensable in understanding the structure-activity relationships (SAR) of this compound derivatives, providing insights into their binding modes and guiding the design of more potent and selective compounds. mdpi.comnih.gov Techniques such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening are frequently employed to predict the biological activity and pharmacokinetic properties of these molecules. nih.gov
Molecular docking studies have been instrumental in elucidating the interactions between thiazole derivatives and their biological targets. For example, in the study of pyridine carbothioamide analogs as anti-inflammatory agents, molecular docking was used to predict the binding modes of these compounds with enzymes like nitric oxide synthase and cyclooxygenases. tandfonline.com These in silico analyses helped to rationalize the observed in vitro activities and identify key structural features responsible for potent inhibition. tandfonline.com Similarly, for thiazole-carboxamide derivatives targeting AMPA receptors, computational modeling has been suggested as a way to further refine drug design and selectivity, complementing in vivo studies. mdpi.com
In the context of anticancer research, molecular docking has been used to investigate the binding interactions of novel thiazole derivatives with protein targets such as Rho6. nih.gov The docking scores and binding modes obtained from these simulations provided a theoretical basis for the observed anti-hepatic cancer activity of the synthesized compounds. nih.gov The integration of computational studies with experimental work enhances the understanding of structure-activity relationships. qeios.com For instance, the cytotoxic activity of certain thiazole derivatives has been correlated with their structural features, such as the presence of specific substituents on the phenyl ring. nih.gov
Furthermore, computational approaches have been applied to predict the drug-like properties of thiazole derivatives. In silico ADMET screening helps in the early identification of compounds with potentially unfavorable pharmacokinetic profiles, thus saving resources in the drug discovery process. nih.gov The combination of molecular docking with ADMET prediction provides a comprehensive in silico assessment of new chemical entities. qeios.com
The table below highlights the application of computational methods in the SAR studies of thiazole-carbothioamide scaffolds:
| Computational Method | Application in SAR | Key Insights Gained |
| Molecular Docking | Predicting binding modes with therapeutic targets (e.g., COX, AMPARs, Rho6). tandfonline.commdpi.comnih.gov | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and rationalization of inhibitory potency. tandfonline.comnih.gov |
| In Silico ADMET Screening | Predicting pharmacokinetic and toxicity profiles. nih.gov | Early assessment of drug-likeness and potential liabilities. nih.gov |
| Density Functional Theory (DFT) | Understanding electronic properties. nih.gov | Correlation of electronic structure with biological activity. nih.gov |
These computational contributions not only support experimental findings but also provide a predictive framework for the rational design of novel this compound derivatives with improved therapeutic properties.
Mechanistic Investigations of 1,2 Thiazole 3 Carbothioamide and Derivatives
Molecular Targets and Binding Mechanisms
The diverse pharmacological profile of 1,2-thiazole-3-carbothioamide derivatives stems from their ability to bind to and modulate the function of various molecular targets, including enzymes and receptors. These interactions are often the initial events that trigger a cascade of cellular responses.
Derivatives of this compound have been identified as inhibitors of several critical enzymes, highlighting their potential as therapeutic agents.
DNA Gyrase B: Certain hydrazinecarbothioamide derivatives, which can be cyclized to form thiazole (B1198619) compounds, have demonstrated good binding energy and interactions with the active sites of S. aureus and E. coli DNA gyrase B enzymes. nih.gov This interaction, similar to that of the native inhibitor, is predicted to prevent bacterial cell division, leading to cell death. Molecular docking studies have been employed to understand the binding modes of these compounds within the DNA gyrase B active pocket. nih.govasianpubs.org For instance, some novel thiazole derivatives linked to imidazole (B134444) and furan (B31954) scaffolds showed favorable binding energies with DNA gyrase B, interacting with key amino acids in a manner analogous to the natural inhibitor. nih.gov
Cholinesterases: Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. mdpi.comjrespharm.comresearchgate.netdergipark.org.tr Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. jrespharm.comdergipark.org.tr For example, a series of novel thiazole-piperazine hybrids showed significant inhibitory activity against AChE, while having negligible effects on BuChE. mdpi.com Another study on imidazo[2,1-b]thiazole (B1210989) derivatives bearing a thiosemicarbazide (B42300) moiety identified a compound with notable AChE inhibitory activity. jrespharm.com The development of thiazole-based cholinesterase inhibitors is an active area of research, with some derivatives like Acotiamide already recognized for their selective AChE inhibitory action. mdpi.com
Thymidylate Synthase: While direct inhibition of thymidylate synthase by this compound is not extensively detailed in the provided context, the broader class of thiazole derivatives is known to target various enzymes involved in cancer progression.
Quinone Oxidoreductase 2 (NQO2): Novel thiadiazole-thiazole hybrids have been designed and evaluated for their cytotoxic activity against liver cancer cell lines. researchgate.net Molecular docking studies of potent compounds were performed on the NQO2 receptor to understand their binding interactions. researchgate.netresearchgate.net These studies help to rationalize the observed anticancer activity and guide the design of more effective inhibitors. researchgate.net
The interaction of this compound derivatives with specific receptors is another key mechanism underlying their biological effects.
AMPA Receptors: Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.govresearchgate.net These receptors are critical for fast excitatory synaptic transmission in the central nervous system. nih.gov Studies using patch-clamp analysis on HEK293T cells expressing different AMPA receptor subunits (GluA1, GluA2, GluA1/2, and GluA2/3) revealed that these compounds significantly inhibit AMPA receptor-mediated currents. nih.govresearchgate.net They achieve this by enhancing deactivation rates and modulating desensitization, which can contribute to neuroprotective effects. nih.govnih.govresearchgate.net For instance, the compound MMH-5 was found to be a particularly effective negative allosteric modulator of GluA2 AMPA receptors, significantly reducing current amplitude and altering receptor kinetics. nih.gov
Estrogen Receptor: Thiazole-embedded Schiff base derivatives have been investigated for their potential as breast cancer therapeutics by targeting the estrogen receptor. qeios.comqeios.com Molecular docking studies have shown that some of these compounds can exhibit a competitive binding affinity to the estrogen receptor, comparable to that of approved drugs. qeios.com This suggests their potential in the treatment of hormone-dependent breast cancer.
c-kit Activation: Pyridine (B92270) thiazole carboxamide derivatives have been shown to suppress melanogenesis by inhibiting the activation of the c-kit receptor. google.com This inhibition of c-kit activation points to the potential use of these compounds in cosmetic or pharmaceutical compositions for skin whitening. google.com
The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. Thiazole-containing compounds have been shown to interfere with pathways essential for tumor growth. For example, some thiazole derivatives act as inhibitors of protein kinases, which are key components of cellular signaling cascades. nih.gov By inhibiting these kinases, such as GSK-3β, these compounds can disrupt the signaling networks that drive cancer progression. nih.gov
Receptor Binding and Modulation (e.g., AMPA Receptors, Estrogen Receptor, c-kit activation)
Cellular and Subcellular Mechanisms
The molecular interactions of this compound derivatives translate into observable effects at the cellular and subcellular levels, including the induction of programmed cell death and the disruption of essential biosynthetic processes.
A significant mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Several studies have demonstrated that novel thiazole and bis-thiazole derivatives can induce apoptosis in cancer cells. tandfonline.comnih.govrsc.org This is often achieved by modulating the expression of key apoptosis-related genes. For instance, some thiazoles have been shown to induce apoptosis by upregulating the expression of the pro-apoptotic gene p53 and downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org
The induction of apoptosis has been confirmed through various assays, including the estimation of caspase-3 levels, western blotting, and dual staining techniques. tandfonline.com For example, certain novel piperazine-based bis(thiazole) hybrids were found to upregulate the levels of caspases-3, -8, and -9, as well as P53, while downregulating Bcl-2, indicating that they trigger apoptosis through both intrinsic and extrinsic pathways. rsc.org Furthermore, some derivatives have been observed to cause DNA fragmentation in cancer cells, a hallmark of apoptosis. nih.gov
Derivatives of this compound can also interfere with fundamental cellular processes such as DNA replication and protein synthesis.
Some compounds containing two thiazole rings have shown promise as inhibitors of DNA replication in cancer cells. semanticscholar.org This activity is often linked to their ability to interact with DNA or enzymes involved in the replication process.
The inhibition of enzymes like DNA gyrase B, as discussed earlier, directly impacts DNA replication in bacteria, leading to an antimicrobial effect.
While direct evidence for the inhibition of protein synthesis by this compound is not explicitly detailed, the disruption of cellular signaling pathways and the induction of apoptosis can indirectly affect protein synthesis machinery.
Cell Cycle Arrest
The capacity of thiazole derivatives to halt the cell cycle at various checkpoints is a key component of their antitumor activity. nih.gov Investigations into these mechanisms have revealed that different derivatives can induce arrest at distinct phases of the cell cycle, thereby inhibiting cancer cell proliferation.
One of the observed mechanisms is the induction of cell cycle arrest at the pre-G1 phase. mdpi.com For instance, treatment of MCF-7 breast cancer cells with certain 2-hydrazinyl-thiazole-4(5H)-one derivatives led to a significant increase in the cell population in the pre-G1 phase, rising from 2.02% in untreated cells to 37.36% in treated cells. mdpi.com This accumulation in the pre-G1 phase is a strong indicator of apoptosis induction. mdpi.com
Other thiazole derivatives have been shown to cause cell cycle arrest at the G1 and G2/M phases. mdpi.com A study on a 3-nitrophenylthiazole derivative demonstrated its ability to induce accumulation in both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com This dual-phase arrest suggests an interaction with multiple cell cycle regulatory pathways. mdpi.com Similarly, other 1,3-thiazole derivatives have been reported to arrest the cell cycle of MCF-7 cells at the G1 stage, leading to a decrease in the cell population in the G2/M phase. mdpi.com
Furthermore, some trisubstituted 1,3-thiazole derivatives containing a carboxamide moiety have been found to induce S-phase arrest in HepG2 cells, which subsequently leads to apoptosis. nih.gov This indicates that the specific substitution pattern on the thiazole ring can dictate the precise phase of cell cycle arrest. nih.gov The collective evidence suggests that the thiazole scaffold is a versatile template for designing compounds that can modulate the cell cycle through various mechanisms, ultimately contributing to their anticancer effects. nih.govmdpi.commdpi.commdpi.com
Table 1: Effect of Thiazole Derivatives on Cell Cycle Distribution
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole -4[5H]-ones | MCF-7 | Arrest at pre-G1 phase (increase from 2.02% to 37.36%) | mdpi.com |
| 3-Nitrophenylthiazole derivative | MDA-MB-231 | Accumulation in G1 and G2/M phases | mdpi.com |
| 2,4,5-trisubstituted 1,3-thiazole derivative (T38) | HepG2 | S phase cell-cycle arrest | nih.gov |
| 1,3-thiazole derivative (Compound 4) | MCF-7 | Arrest at G1 stage, decrease in G2/M phase population | mdpi.com |
Mechanistic Studies on Structure-Specific Interactions
The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure, which governs their interactions with specific biological targets. researchgate.netbohrium.com Structure-activity relationship (SAR) studies have been crucial in elucidating these interactions and in guiding the design of more potent and selective compounds. researchgate.netbohrium.com
A primary mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.commdpi.com The thiazole ring often serves as a core scaffold, with various substituents modulating the binding affinity and inhibitory activity. For example, a 4-chlorophenylthiazole derivative was found to be a potent inhibitor of VEGFR-2 kinase activity. mdpi.com The presence of a halogen atom on the phenyl ring can significantly influence the interaction with the receptor's binding site. mdpi.com Molecular docking studies have further revealed that the thiazole moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases. mdpi.comresearchgate.net
The substitution pattern on the thiazole ring and its appended functionalities plays a critical role in defining the compound's biological profile. nih.gov For instance, in a series of 2,4,5-trisubstituted 1,3-thiazole derivatives, the combination of the thiazole core with hydrazide-hydrazone and carboxamide moieties was found to be highly favorable for cytotoxic activity. nih.gov The nature of the substituent at the 5-position of the thiazole ring, in particular, was shown to have a significant impact on the potency against various cancer cell lines. nih.gov
Table 2: Structure-Activity Relationship of Thiazole Derivatives
| Thiazole Derivative Type | Key Structural Features | Biological Target/Activity | Reference |
| 4-Chlorophenylthiazole | 4-chlorophenyl group on thiazole ring | Potent VEGFR-2 kinase inhibition | mdpi.com |
| 2,4,5-Trisubstituted 1,3-thiazoles | Combination of thiazole, hydrazide-hydrazone, and carboxamide moieties | Enhanced cytotoxic activity | nih.gov |
| Paracyclophanylthiazoles | Paracyclophane moiety attached to thiazole | Tubulin inhibition at the colchicine (B1669291) binding site | nih.gov |
| Hydrazine clubbed 1,3-thiazoles | Hydrazine linkage to the thiazole ring | Urease inhibition, π-sulfur interactions | researchgate.net |
| Thiazolyl-pyrazoline hybrids | Thiazole ring linked to a pyrazoline scaffold | Broad-spectrum antimicrobial activity | nih.gov |
Computational and Theoretical Studies on 1,2 Thiazole 3 Carbothioamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the electronic structure and properties of molecules. These methods, grounded in quantum mechanics, provide detailed information about electron distribution, molecular energies, and geometric parameters.
Density Functional Theory (DFT) has become a prevalent computational method for studying thiazole (B1198619) derivatives due to its balance of accuracy and computational cost. tandfonline.com DFT is employed to optimize the molecular geometry of these compounds, ensuring that the calculated structure represents a stable energy minimum. tandfonline.comajol.info A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) or 6-311G(d,p). tandfonline.comajol.infoqeios.com These calculations are instrumental in determining structural properties and predicting vibrational frequencies, which can then be compared with experimental data from techniques like FT-IR and NMR to validate the proposed structures. acs.orgresearchgate.net The structural and electronic analyses derived from DFT calculations provide a theoretical foundation for understanding the behavior of these molecules. nih.gov
Ab initio—Latin for "from the beginning"—quantum chemistry methods solve the electronic Schrödinger equation based on first principles, without reliance on empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While DFT has become more common, HF and post-Hartree-Fock methods have been effectively used to study thiazole-containing structures. For instance, ab initio calculations at the HF and DFT levels have been used to investigate the conformational properties of novel di- and tripeptide mimetics containing oxazole (B20620) and thiazole rings. researchgate.net Studies comparing results from HF and various DFT functionals (like B3LYP) for thiazole derivatives have found that while both methods can provide valuable geometric data, the bond lengths calculated by the HF method are often slightly shorter than those obtained by DFT. researchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. qeios.comqeios.com The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. qeios.comnih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ajol.infoqeios.com A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajol.info In various studies on thiazole and carbothioamide derivatives, the HOMO is often localized on the electron-rich thioamide moiety and parts of the heterocyclic ring system, while the LUMO may be distributed across different substituents. ajol.info The precise energies and distributions depend on the specific substituents attached to the core structure. ajol.infoqeios.com
| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-1-carbothioamides (3a-d) | -5.33 to -5.67 | -3.22 to -1.73 | 2.45 to 3.94 | ajol.info |
| Thiazole-embedded Schiff bases (TZ1-10) | -6.90 to -4.74 | -5.25 to -1.51 | Varies | qeios.comqeios.com |
| Hydroxyphenyl-thiazole-coumarin hybrids (4a-g) | Not specified | Not specified | 3.13 to 3.33 (in water) | nih.gov |
Ab Initio Methods in Electronic Structure Determination
Molecular Docking Simulations
Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.govtandfonline.com This method is extensively used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level.
Molecular docking studies are crucial for predicting the binding affinity between a ligand, such as a 1,2-thiazole-3-carbothioamide derivative, and a biological target. nih.govtandfonline.com This affinity is quantified by a docking score, usually expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger and more favorable binding interaction. tandfonline.commdpi.com Thiazole and carbothioamide derivatives have been docked against a wide range of biological targets, including enzymes like cyclooxygenase (COX-1, COX-2), cytochrome P450-dependent enzymes (e.g., sterol 14α-demethylase), and bacterial proteins like DNA gyrase. tandfonline.commdpi.comaabu.edu.jo The results from these simulations help to identify which derivatives are most likely to be active and guide further structural modifications to improve potency. aabu.edu.joresearchgate.net For example, studies on pyrazolyl–thiazole derivatives showed that compounds with the most negative binding energies against penicillin-binding proteins also exhibited the best inhibitory activities in experimental assays. nih.gov
| Compound Class | Biological Target | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Pyridine (B92270) carbothioamide analogs | COX-1 | -6.2 to -6.9 | tandfonline.com |
| Pyrazolyl–thiazole derivatives | Sterol 14α-demethylase (C. albicans) | Approx. -9.5 to -10.8 | nih.gov |
| Thiazole derivatives of pyrazole-carbothioamides | Cytochrome P450 14α-sterol demethylase (CYP51) | Good affinity reported (specific values vary) | aabu.edu.joresearchgate.net |
| Quinoline-derived thiazoles | DNA Gyrase (E. coli) | -8.10 to -8.90 | mdpi.com |
| Thiazole-embedded Schiff bases | Estrogen Receptor (4FX3) | Up to -8.2 | qeios.com |
Beyond predicting binding energy, the analysis of the ligand-receptor complex provides a three-dimensional view of the binding mode. This analysis reveals the specific molecular interactions that stabilize the complex, such as hydrogen bonds, π-sulfur interactions, van der Waals forces, and π-π stacking. tandfonline.com These interactions between the ligand and the amino acid residues within the active site of the receptor are critical for the drug's binding and subsequent biological effect. tandfonline.com For instance, in a study of pyridine carbothioamide analogs docked into the COX-1 active site, hydrogen bonding and π-sulfur interactions involving the thioamide side chain were identified as key stabilizing forces. tandfonline.com Similarly, simulations of fluorene-containing thiazole derivatives have provided detailed insights into the binding interactions and stability of the compounds within the target's active site, helping to explain their observed biological activity. rsc.org
Prediction of Binding Affinities and Interactions with Biological Targets
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, providing insights into their dynamic behavior over time. In the context of medicinal chemistry, MD simulations are frequently employed to validate the findings of molecular docking studies, assessing the stability of a ligand-protein complex and characterizing the nature of their interactions in a simulated physiological environment.
For the broader class of thiazole derivatives, MD simulations have been instrumental in confirming the stability of their binding to various biological targets. For instance, simulations have been used to verify that thiazole-containing compounds form stable complexes with their target proteins, often by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms. nih.gov Studies on fluorene-containing thiazole Schiff-base derivatives used 100-nanosecond MD simulations to confirm the stability of the ligands within the protein complex, with average RMSD and RMSF values ranging between 0.5 Å and 2.5 Å indicating a stable interaction. nih.gov Similarly, MD simulations of imidazole-thiazole hybrids have been conducted to elucidate the stability of interactions with target proteins. nih.gov
This technique is crucial for understanding the dynamic behavior of potential therapeutic agents, helping to predict how a compound like a this compound derivative might behave and maintain its interaction with a biological receptor over time. plos.orgbohrium.com While specific MD simulation studies focusing exclusively on this compound were not prominent in the reviewed literature, the application of this technique to structurally related thiazole and carbothioamide compounds underscores its importance in the rational design of new therapeutic molecules. nih.govnih.govacs.org These simulations provide a more explicit understanding of the binding interactions and stability of compounds that show promise in initial laboratory tests. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that seeks to establish a statistically significant correlation between the structural or physicochemical properties of a series of chemical compounds and their biological activities. acs.org These models are fundamental in medicinal chemistry for predicting the activity of newly designed compounds, optimizing lead compounds, and understanding the molecular properties that are crucial for a specific biological effect. imist.malaccei.org
The general workflow of a QSAR study involves defining a dataset of molecules with known activities, calculating various molecular descriptors for each, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. researchgate.net For various classes of thiazole derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. laccei.orgscholarsresearchlibrary.com For example, 2D-QSAR models have been constructed for 1H-pyrazole-1-carbothioamide derivatives to understand their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. acs.org In another study on thiazolidine-4-one derivatives, a robust QSAR model was developed to predict antitubercular activity. researchgate.net These studies demonstrate the utility of QSAR in identifying key structural features and physicochemical properties that govern the therapeutic potential of thiazole-containing scaffolds.
Correlation of Molecular Descriptors with Biological Activity
The core principle of QSAR is to correlate molecular descriptors—numerical values that represent the physicochemical properties of a molecule—with biological activity. A study investigating the antifungal activity of various N-heterocyclic thioamides, including derivatives containing the 1,2-thiazole ring, provides specific insights into this correlation for the target compound class. nih.govresearchgate.net The research evaluated the activity of these compounds against Candida albicans and sought to establish a relationship with their calculated electronic parameters. nih.govresearchgate.net
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum-chemical descriptors. nih.gov HOMO energy is related to the molecule's capacity to donate electrons, while LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO gap, is an important parameter that can determine the reactivity and stability of molecules. nih.gov Other calculated descriptors include hardness (η), softness (Sm), and the electrophilicity index (ω), which further characterize a molecule's reactivity. nih.gov
In the study of N-heterocyclic thioamides, researchers found that for the subgroup of derivatives containing a 1,2-thiazole ring, there were generally weak or average correlations between their antifungal activity and the calculated electronic descriptors (electronegativity, hardness, softness, and electrophilicity). nih.gov This contrasts with other heterocyclic systems in the same study, such as 1,3,4-thiadiazole (B1197879) derivatives, which showed a high correlation, suggesting that the sulfur atom in their thioamide group was key to their biological interactions. nih.gov
Despite the weaker correlation observed for the 1,2-thiazole subgroup in this specific study, the analysis of such electronic parameters remains a vital tool in drug design. nih.govmdpi.com The HOMO-LUMO gap, in particular, is widely considered an important descriptor in general QSAR relationships for predicting molecular stability and reactivity. nih.gov The findings highlight that the predictive power of specific descriptors can be highly dependent on the core heterocyclic scaffold being studied. nih.gov
Table 1: Key Electronic Molecular Descriptors and Their Correlation with Antifungal Activity for 1,2-Thiazole Thioamide Derivatives
| Molecular Descriptor | Definition/Significance | Reported Correlation with Antifungal Activity for 1,2-Thiazole Derivatives nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the potential to donate electrons. | Weak to Average |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the potential to accept electrons. | Weak to Average |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. | Weak to Average |
| Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Weak to Average |
| Softness (Sm) | The reciprocal of hardness; indicates a higher capacity for chemical interaction. | Weak to Average |
| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | Weak to Average |
Advanced Research Directions and Future Perspectives
Exploration of Hybrid Thiazole (B1198619) Structures
A significant and promising trend in medicinal chemistry is the strategy of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, or a better safety profile. The 1,2-thiazole-3-carbothioamide scaffold is an ideal candidate for this approach, and researchers are actively exploring its combination with other biologically active heterocyclic systems. ekb.egresearchgate.net
The hybridization of thiazole with pyrazoline moieties has yielded compounds with a range of pharmacological activities, including antimicrobial and anticancer effects. ekb.eg Similarly, linking the thiazole core with triazole rings has produced hybrid molecules with notable antimicrobial and antifungal properties. nih.govniscpr.res.innih.gov For instance, certain thiazole-linked triazoles have demonstrated significant antimicrobial efficacy. nih.govacs.org The synthesis of these hybrids often involves the cyclization of a carbothioamide precursor with reagents like phenacyl bromides. nih.govacs.org
Other explored hybrid structures include the fusion of thiazole with thiophene, quinoxaline, and imidazo[2,1-b]thiazole (B1210989). nih.govtandfonline.comresearchgate.net Thiazole-thiophene hybrids have shown potential as anticancer agents, specifically exhibiting inhibitory activity against BRAFV600E, a protein implicated in certain cancers. nih.govacs.org Quinoxaline-linked bis-thiazoles have also been synthesized and characterized, expanding the library of complex heterocyclic structures. tandfonline.com The goal of creating these diverse hybrid molecules is to generate novel chemical entities with synergistic or additive biological effects, overcoming challenges like drug resistance. bohrium.com
Table 1: Examples of Hybrid Thiazole Structures and Their Reported Activities
| Hybrid Partner | Synthetic Precursor(s) | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| Pyrazoline | 3-Aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones, thiosemicarbazide (B42300), 2-bromoacetophenone | Antimicrobial, Antioxidant | aabu.edu.jo |
| Triazole | 5-amino-1-(substituted phenyl)-1H-1,2,3-triazole-4-carbothioamide, phenacyl bromide | Antimicrobial | niscpr.res.in |
| Thiophene | 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, phenacyl bromide | Anticancer (BRAFV600E inhibition) | nih.govacs.org |
| Quinoxaline | bis(hydrazinecarbothioamide), α-haloketones | Novel hybrid molecules | tandfonline.com |
Development of Novel Synthetic Strategies
The advancement of synthetic organic chemistry is crucial for the exploration of this compound derivatives. While classical methods like the Hantzsch thiazole synthesis remain fundamental, there is a significant push towards developing more efficient, versatile, and environmentally benign synthetic routes. bepls.combohrium.com
The synthesis of the core this compound structure and its derivatives frequently involves the reaction of a thioamide or thiosemicarbazide with an α-halocarbonyl compound. bohrium.comjetir.orgmdpi.com Researchers are continuously refining these methods to accommodate a wider range of substituents and to improve reaction conditions. For example, catalyst-free methods using water as a solvent have been reported for the synthesis of certain thiazole derivatives. bepls.com The development of these novel strategies is essential for generating diverse chemical libraries for biological screening and for the scalable production of lead compounds.
Table 2: Comparison of Synthetic Strategies for Thiazole Derivatives
| Synthetic Strategy | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of α-halocarbonyls with thioamides. | Widely applicable, fundamental method. | bohrium.commdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, green approach. | bepls.com |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single operation. | High efficiency, atom economy, reduced work-up. | bepls.comjetir.org |
Advanced Computational Modeling for Drug Discovery
In modern drug discovery, computational methods play an indispensable role in accelerating the identification and optimization of new drug candidates. For this compound derivatives, in silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are being extensively used. qeios.comqeios.com
Molecular docking studies are employed to predict the binding interactions between thiazole derivatives and the active sites of specific biological targets. researchgate.netmdpi.com This allows researchers to understand the molecular basis of their activity and to rationally design compounds with improved affinity. For example, docking studies have been used to investigate the binding of thiazole derivatives to enzymes like fungal lanosterol-C14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, and bacterial DNA gyrase. aabu.edu.jomdpi.com These studies help to elucidate the mechanism of action and guide structural modifications to enhance potency.
Furthermore, ADMET prediction models are used to assess the drug-likeness and pharmacokinetic profiles of novel compounds at an early stage of development. qeios.com By filtering out compounds with predicted poor bioavailability or high toxicity, researchers can focus their synthetic efforts on the most promising candidates. The integration of these computational tools into the drug discovery pipeline significantly reduces the time and cost associated with developing new therapeutic agents. qeios.comqeios.com
Table 3: Application of Computational Modeling in Thiazole Research
| Computational Method | Purpose | Example Target/Application | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and interaction modes. | Fungal lanosterol-C14α-demethylase (CYP51), DNA gyrase B, Estrogen receptor. | aabu.edu.jomdpi.comqeios.com |
| ADMET Prediction | Assess drug-likeness, pharmacokinetics, and toxicity. | Early-stage filtering of compound libraries. | qeios.com |
| DFT Calculations | Analyze electronic properties and chemical reactivity. | Stability and reactivity prediction of thiazole derivatives. | qeios.comqeios.com |
Investigation of Emerging Biological Targets
The therapeutic potential of this compound derivatives is being explored against a wide and expanding range of biological targets. The versatility of the thiazole scaffold allows for its derivatization to target various diseases. researchgate.netfabad.org.tr
In oncology, numerous thiazole derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, including liver cancer (HepG2), breast cancer (MCF-7), and lung cancer. fabad.org.trmdpi.comnih.gov Some compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov Specific molecular targets in cancer therapy, such as topoisomerase II and various protein kinases, are being investigated. researchgate.netmdpi.com
In the realm of infectious diseases, thiazole derivatives are being developed as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. fabad.org.tr They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans. aabu.edu.jomdpi.com The mechanism of action is often linked to the inhibition of essential microbial enzymes. mdpi.com
Beyond cancer and infectious diseases, the biological activities of thiazole derivatives are being investigated in other therapeutic areas. This includes their potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as their role as neuroprotective agents by modulating AMPA receptors. nih.govmdpi.com The continued investigation into these and other emerging biological targets will undoubtedly uncover new therapeutic applications for this versatile class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
